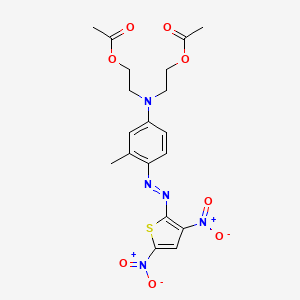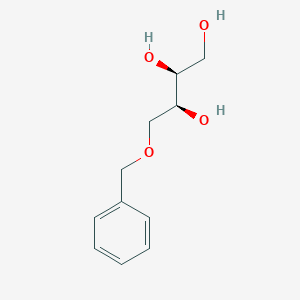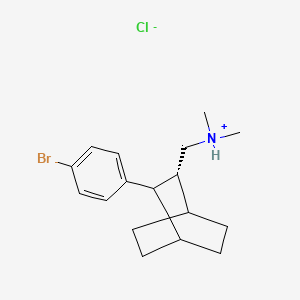
2,2'-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate is a complex organic compound with the molecular formula C18H19N5O8S. This compound is characterized by the presence of a thienyl group, an azo linkage, and multiple nitro groups, making it a unique and versatile molecule in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 3,5-dinitro-2-thiopheneamine, followed by coupling with 3-methylphenylamine to form the azo compound.
Imine Formation: The azo compound is then reacted with 2,2’-iminobisethanol under acidic conditions to form the imine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain due to its azo linkage.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: The nitro and azo groups play a crucial role in the compound’s reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate
- 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-4-methylphenyl)imino)bisethyl diacetate
- 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-2-methylphenyl)imino)bisethyl diacetate
Uniqueness
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and physical properties. The presence of the 3-methyl group provides distinct steric and electronic effects compared to its analogs .
Propiedades
Número CAS |
68110-29-2 |
|---|---|
Fórmula molecular |
C19H21N5O8S |
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]-3-methylanilino]ethyl acetate |
InChI |
InChI=1S/C19H21N5O8S/c1-12-10-15(22(6-8-31-13(2)25)7-9-32-14(3)26)4-5-16(12)20-21-19-17(23(27)28)11-18(33-19)24(29)30/h4-5,10-11H,6-9H2,1-3H3 |
Clave InChI |
MSZSVSAHVAQWOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)


